molecular formula C18H28N2O3 B2991790 Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate CAS No. 177948-01-5

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate

Cat. No. B2991790
CAS RN: 177948-01-5
M. Wt: 320.433
InChI Key: ZKJILBAHXIZOKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis of New Compounds

“Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate” can be used in the synthesis of new compounds. For instance, it has been used in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This process involves bromination, benzyl protection, and halogen exchange reaction .

Ullmann Coupling Reaction

This compound has been examined for its application in Ullmann coupling reaction . Ullmann coupling reaction is a process that involves the carbon-carbon bond formation between two aryl halides or an aryl halide and a phenol .

Mitsunobu Reaction

“Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate” has been used in the Mitsunobu reaction . The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers .

Preparation of Steric Bulk Bis(phenolate) Ether Catalysts

This compound can be used to introduce steric bulk groups into C2-symmetric bis(phenolate) ether catalysts . These catalysts have been reported to yield high molecular weight polymers and copolymers at high operating temperatures with controlled stereoselectivity .

Synthesis of Non-metallocene Complexes

“Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate” can be used in the synthesis of non-metallocene complexes . Non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties have been reported to yield high molecular weight polymers and copolymers at high operating temperatures with controlled stereoselectivity .

Synthesis of Key Intermediates

This compound can be used in the synthesis of key intermediates . Substituted 2-iodophenols with protected hydroxyl groups are key intermediates to introduce steric bulk groups into these C2-symmetric bis(phenolate) ether catalysts .

Mechanism of Action

The mechanism of action of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate are not explicitly mentioned in the search results .

Future Directions

The future directions for the study and application of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate are not explicitly mentioned in the search results .

properties

IUPAC Name

tert-butyl N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)19-14-18(22)9-11-20(12-10-18)13-15-7-5-4-6-8-15/h4-8,22H,9-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJILBAHXIZOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-aminomethyl-1-benzyl-piperidin-4-ol (264 mmol, 58 g) in DCM (200 mL) and saturated NaHCO3 (200 mL) was added di-tert-butylcarbonate (396 mmol, 86.4 g). The reaction mixture was stirred for 12 hours. The layers were separated and the organic layer was washed with brine (50 mL) and evaporated. The product was purified on 1 L of SiO2 using a mixtures of ethyl acetate and DCM to give (1-benzyl-4-hydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester (31 g).
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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